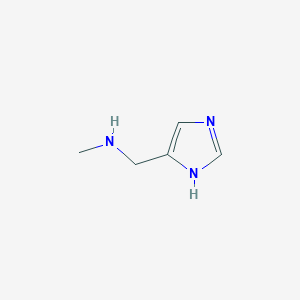

N-(1H-Imidazol-4-ylmethyl)-N-methylamine

Descripción general

Descripción

The compound "N-(1H-Imidazol-4-ylmethyl)-N-methylamine" is a derivative of imidazole, which is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They are often used as building blocks for pharmaceuticals and exhibit various pharmacological properties, including antifungal, antimycotic, and cardiovascular effects .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach involves the one-pot synthesis of trisubstituted imidazoles using a [2 + 2 + 1] cycloannulation of diketones, methylamines, and sodium nitrite, which allows for the formation of multiple carbon-nitrogen bonds in a single reaction . Another method includes the synthesis of N-substituted imidazolylbenzamides, which have shown cardiac electrophysiological activity and have been studied as potential class III antiarrhythmic agents . Additionally, N-substituted imidazoles can be synthesized from 1-methyl-2-carboxaldehyde, serving as synthons for reductive amination reactions to yield ligands with various functional groups .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be studied using experimental techniques such as FT-IR, FT-Raman, and NMR, as well as theoretical methods like density functional theory (DFT). These studies reveal the geometrical parameters, vibrational modes, and electronic properties of the molecules. For instance, the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been investigated, showing coherence between theoretical and experimental values and providing insights into the molecule's chemical activity and stability .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their reactive nature. For example, they can be used to form complexes with metals, as seen in the synthesis of Cobalt(II) complexes with N′-substituted bis(pyrazolyl)methylamine ligands. The substitution on the nitrogen atom influences the coordination geometry of the resulting complexes, which can be four-coordinate or five-coordinate, affecting their catalytic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as their antioxidant properties, can be evaluated using in vitro systems. Compounds with imidazole rings have been found to exhibit good scavenging activity against radicals, indicating their potential as antioxidants . Additionally, the electronic properties, such as charge distribution and dipole moment, can be assessed through quantum mechanical calculations, providing insights into the reactivity and interaction of these molecules with biological targets .

Aplicaciones Científicas De Investigación

Antifungal Properties

N-(1H-Imidazol-4-ylmethyl)-N-methylamine and its derivatives have been explored for their antifungal properties. Research has shown that certain derivatives exhibit significant fungal growth inhibition activity and cellular selectivity, indicating potential for use in antifungal treatments. This has led to the synthesis of new analogues to understand the structure-activity relationship of these compounds in antifungal applications (Setzu et al., 2002) (Setzu et al., 2003).

Mechanosynthesis Applications

N-(1H-Imidazol-4-ylmethyl)-N-methylamine has also been used in mechanosynthesis, specifically in the synthesis of N-methyl imines. This approach highlights a combination of synthetic virtues and ecological benefits, as it involves reduced waste by avoiding solvents and excludes hazardous materials during the reaction process (Khaligh et al., 2019).

Corrosion Inhibition

In addition to its biological applications, derivatives of N-(1H-Imidazol-4-ylmethyl)-N-methylamine have been studied as corrosion inhibitors. Specifically, their effectiveness in preventing steel corrosion in acidic environments has been demonstrated. This application combines practical industrial use with a scientific understanding of material protection (Yadav et al., 2015).

DNA Binding and Cytotoxicity Studies

Compounds containing the N-(1H-Imidazol-4-ylmethyl)-N-methylamine moiety have been investigated for their ability to bind DNA and their cytotoxic effects. This research is crucial in understanding the potential therapeutic applications of these compounds in treating various diseases, including cancer (Kumar et al., 2012).

Monoamine Oxidase Inhibition

Certain imidazole derivatives have been evaluated as inhibitors of monoamine oxidase, a key enzyme involved in neurotransmitter regulation. This suggests potential applications in the treatment of neurological disorders and the development of new pharmacological agents (Sasidharan et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1H-imidazol-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAFJWHVHCBQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609354 | |

| Record name | 1-(1H-Imidazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Imidazol-5-YL)-N-methylmethanamine | |

CAS RN |

944897-75-0, 1195598-98-1 | |

| Record name | N-Methyl-1H-imidazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Imidazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-imidazol-4-ylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)

![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)

![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)

![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)